molecular formula C20H21N5O2 B3792593 2-(1-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)-4-methyl-1H-benzimidazole

2-(1-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)-4-methyl-1H-benzimidazole

Cat. No.: B3792593
M. Wt: 363.4 g/mol
InChI Key: IUEXSUNISZJDTD-UHFFFAOYSA-N
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Description

The compound you mentioned contains several functional groups, including a furyl group, an oxadiazole ring, a piperidine ring, and a benzimidazole ring. These groups are common in many organic compounds and can contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and reactivity with various reagents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs work by interacting with specific proteins in the body. The exact mechanism of action would need to be determined through biological testing .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, some compounds may be toxic, corrosive, flammable, or reactive. Safety data would typically be determined through laboratory testing and reported in a material safety data sheet .

Future Directions

The future directions for a compound like this would likely involve further testing and optimization. This could include testing its biological activity, optimizing its synthesis, and potentially developing it into a drug or other useful product .

Properties

IUPAC Name

3-(furan-2-yl)-5-[[3-(4-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-13-5-2-7-15-18(13)23-19(21-15)14-6-3-9-25(11-14)12-17-22-20(24-27-17)16-8-4-10-26-16/h2,4-5,7-8,10,14H,3,6,9,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEXSUNISZJDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)C3CCCN(C3)CC4=NC(=NO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)-4-methyl-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-(1-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)-4-methyl-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
2-(1-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)-4-methyl-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
2-(1-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)-4-methyl-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
2-(1-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)-4-methyl-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
2-(1-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)-4-methyl-1H-benzimidazole

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